(6-(4-Hydroxypiperidin-1-yl)pyridin-3-yl)boronic acid physical properties and solubility
(6-(4-Hydroxypiperidin-1-yl)pyridin-3-yl)boronic acid physical properties and solubility
An In-Depth Technical Guide to the Physicochemical Properties of (6-(4-Hydroxypiperidin-1-yl)pyridin-3-yl)boronic acid
Authored by: A Senior Application Scientist
Introduction
(6-(4-Hydroxypiperidin-1-yl)pyridin-3-yl)boronic acid and its salts are emerging as pivotal building blocks in contemporary drug discovery. As a bifunctional molecule, it incorporates a boronic acid moiety, renowned for its utility in Suzuki-Miyaura cross-coupling reactions and its ability to form reversible covalent bonds with biological targets, and a substituted pyridine core, a common scaffold in medicinal chemistry.[1][2][3] This guide provides a comprehensive overview of the essential physical and chemical properties of this compound, with a particular focus on its solubility, a critical parameter influencing its application in both synthetic chemistry and pharmaceutical development. The hydrochloride salt of this compound is frequently used, and its properties are also considered herein.
Core Physicochemical Properties
A thorough understanding of a compound's fundamental physicochemical properties is the bedrock of its successful application. For (6-(4-Hydroxypiperidin-1-yl)pyridin-3-yl)boronic acid, these properties dictate its handling, reactivity, and formulation potential.
| Property | Value (for Hydrochloride Salt) | Source |
| CAS Number | 1446509-85-8 | [4] |
| Molecular Formula | C₁₀H₁₆BClN₂O₃ | |
| Molecular Weight | 258.51 g/mol | |
| Appearance | Solid (typical for boronic acids) | Inferred from related compounds |
| Purity | ≥95% (typical commercial grade) | |
| Storage Temperature | Ambient |
Solubility: A Critical Determinant of Utility
The solubility of an active pharmaceutical ingredient (API) or a synthetic intermediate is a cornerstone of its developability and utility.[5][6] It directly impacts bioavailability, formulation strategies, and the design of synthetic protocols. Boronic acids, in general, present unique solubility challenges and opportunities. Their solubility can be significantly influenced by pH, the formation of trimeric boroxine anhydrides (which are often less soluble), and interactions with polyols like mannitol, which can enhance solubility by forming boronate esters.[7]
Aqueous Solubility
The aqueous solubility of (6-(4-Hydroxypiperidin-1-yl)pyridin-3-yl)boronic acid is expected to be pH-dependent due to the presence of the ionizable boronic acid and the basic piperidine and pyridine nitrogens. A comprehensive understanding of its solubility across a physiologically relevant pH range (1.2-6.8) is crucial for assessing its potential for oral absorption, as defined by the Biopharmaceutics Classification System (BCS).[5][8]
Organic Solvent Solubility
Solubility in organic solvents is paramount for synthetic applications, dictating solvent choice for reactions, purification, and crystallization. Given its polar nature, the compound is anticipated to have limited solubility in non-polar solvents and better solubility in polar aprotic solvents like DMSO and DMF, and potentially in alcohols like methanol and ethanol.
Experimental Protocol for Solubility Determination: The Shake-Flask Method
The gold standard for determining thermodynamic equilibrium solubility is the shake-flask method.[5] This protocol provides a robust framework for accurately measuring the solubility of (6-(4-Hydroxypiperidin-1-yl)pyridin-3-yl)boronic acid in various media.
Materials and Equipment:
-
(6-(4-Hydroxypiperidin-1-yl)pyridin-3-yl)boronic acid (or its HCl salt)
-
Selected aqueous buffers (pH 1.2, 4.5, 6.8) and organic solvents (e.g., DMSO, Methanol, Acetonitrile)
-
Calibrated analytical balance
-
Vials with screw caps
-
Orbital shaker with temperature control (set to 37 ± 1 °C for aqueous media, ambient for organic)[8]
-
Centrifuge
-
Syringe filters (0.45 µm, low-binding)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a Mass Spectrometer (LC-MS)
-
Volumetric flasks and pipettes
Step-by-Step Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of the compound (e.g., 2-5 mg) to a vial containing a known volume (e.g., 1-2 mL) of the chosen solvent. The key is to ensure undissolved solid remains at equilibrium.[9]
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials on an orbital shaker.
-
Agitate at a constant temperature for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached.[5] A preliminary experiment can determine the optimal equilibration time.
-
-
Phase Separation:
-
After equilibration, allow the vials to stand, permitting the excess solid to settle.
-
For robust separation, centrifuge the vials at a high speed (e.g., 14,000 rpm) for 15-20 minutes.
-
-
Sample Collection and Dilution:
-
Carefully withdraw an aliquot of the clear supernatant without disturbing the solid pellet.
-
Immediately filter the aliquot through a 0.45 µm syringe filter into a clean vial.
-
Perform a precise serial dilution of the filtrate with the appropriate mobile phase for the analytical method to bring the concentration within the calibrated range of the assay.
-
-
Quantification:
-
Analyze the diluted samples using a validated HPLC-UV or LC-MS method.
-
Prepare a calibration curve using accurately weighed standards of the compound.
-
Determine the concentration of the compound in the diluted sample by comparing its analytical response to the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the original concentration in the saturated solution by multiplying the measured concentration by the dilution factor.
-
Express the final solubility in units such as mg/mL or µM.
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Workflow for Solubility Determination
Caption: Workflow of the shake-flask method for solubility determination.
Stability Considerations
The chemical stability of boronic acids is a critical aspect of their handling, storage, and application.[1] Oxidative instability is a known challenge for some boronic acids, particularly at physiological pH.[10]
Potential Degradation Pathways
-
Oxidative Deboronation: Boronic acids can undergo oxidation, leading to the cleavage of the carbon-boron bond and the formation of a hydroxyl group at that position. This process can be mediated by reactive oxygen species.[10]
-
Boroxine Formation: In the solid state or in non-aqueous solutions, boronic acids can reversibly dehydrate to form cyclic trimeric anhydrides known as boroxines. This can affect solubility and reactivity.
Logical Framework for Stability Assessment
A systematic approach is required to evaluate the stability of (6-(4-Hydroxypiperidin-1-yl)pyridin-3-yl)boronic acid under various conditions relevant to its intended use.
Caption: Logical workflow for assessing the chemical stability of the compound.
Conclusion
(6-(4-Hydroxypiperidin-1-yl)pyridin-3-yl)boronic acid is a compound of significant interest with promising applications in medicinal chemistry and organic synthesis. While a complete dataset on its physical properties is still being established, this guide provides a foundational understanding based on available information for its hydrochloride salt and the general behavior of boronic acids. The detailed protocol for solubility determination offers a clear path for researchers to generate critical data, enabling informed decisions in drug development and synthetic route optimization. A thorough evaluation of its stability will further solidify its utility as a robust chemical tool.
References
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PubChem. (n.d.). 3-Pyridinylboronic acid. National Center for Biotechnology Information. Retrieved from [Link]
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NextSDS. (n.d.). (6-(4-hydroxypiperidin-1-yl)pyridin-3-yl)boronic acid. Retrieved from [Link]
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Matrix Fine Chemicals. (n.d.). (6-CHLOROPYRIDIN-3-YL)BORONIC ACID. Retrieved from [Link]
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NextSDS. (n.d.). (6-(4-Methylpiperidin-1-yl)pyridin-2-yl)boronic acid. Retrieved from [Link]
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SIRIUS. (2026, January 22). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. Retrieved from [Link]
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Sandvoss, M. I., et al. (2021). Boronic acid with high oxidative stability and utility in biological contexts. PNAS. Retrieved from [Link]
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Organic Syntheses. (n.d.). 3-pyridylboronic acid. Retrieved from [Link]
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Silva, F., et al. (2016). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. PMC. Retrieved from [Link]
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Vippagunta, S. R. (2005). Physical and Chemical Properties of Boronic Acids: Formulation Implications. KU ScholarWorks. Retrieved from [Link]
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ResearchGate. (2025, October 16). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Retrieved from [Link]
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Rheolution. (2023, March 18). Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Retrieved from [Link]
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Claremont Colleges. (n.d.). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters. Scholarship @ Claremont. Retrieved from [Link]
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Singh, V. K., et al. (2022). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. PMC. Retrieved from [Link]
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World Health Organization. (2018, July 2). PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFICATION. Retrieved from [Link]
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António, J. P. M., et al. (2019). Boronic acids as building blocks for the construction of therapeutically useful bioconjugates. RSC Publishing. Retrieved from [Link]
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BMG LABTECH. (2023, April 6). Drug solubility: why testing early matters in HTS. Retrieved from [Link]
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